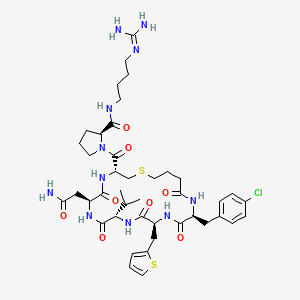
Melanocyte protein Pmel 17 precursor (44-59)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melanocyte protein Pmel 17 precursor (44-59) is a segment of the larger melanocyte protein Pmel 17, also known as premelanosome protein. This protein is integral to the formation of melanosomes, which are specialized organelles within melanocytes responsible for the synthesis, storage, and transport of melanin. Melanin is the pigment that gives color to the skin, hair, and eyes. The Pmel 17 protein forms a fibrillar matrix within melanosomes, providing a scaffold for melanin deposition .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of melanocyte protein Pmel 17 precursor (44-59) typically involves recombinant DNA technology. The gene encoding the Pmel 17 protein is inserted into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: Industrial production of melanocyte protein Pmel 17 precursor (44-59) follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and downstream processing involves large-scale purification methods to isolate the protein. The use of genetically modified organisms and optimized growth conditions ensures high yield and purity of the protein .
化学反応の分析
Types of Reactions: Melanocyte protein Pmel 17 precursor (44-59) undergoes several post-translational modifications, including glycosylation and proteolytic cleavage. These modifications are crucial for its proper function and localization within melanosomes .
Common Reagents and Conditions:
Glycosylation: Enzymes such as glycosyltransferases add sugar moieties to the protein.
Proteolytic Cleavage: Proteases, including proprotein convertases and members of the a disintegrin and metalloproteinase (ADAM) family, cleave the protein at specific sites
Major Products: The major products of these reactions are the mature forms of the Pmel 17 protein, which assemble into amyloid fibrils within melanosomes. These fibrils serve as a template for melanin deposition .
科学的研究の応用
Melanocyte protein Pmel 17 precursor (44-59) has several scientific research applications:
Biology: It is used to study the formation and function of melanosomes, as well as the process of melanogenesis.
Medicine: The protein is a critical melanoma antigen, making it a target for cancer immunotherapy. .
Industry: The protein’s role in pigmentation makes it relevant in cosmetic and dermatological research, particularly in the development of skin-lightening agents and treatments for hyperpigmentation
作用機序
The melanocyte protein Pmel 17 precursor (44-59) exerts its effects by forming a fibrillar matrix within melanosomes. This matrix provides a scaffold for the deposition of melanin, facilitating the efficient production and storage of the pigment. The protein undergoes several post-translational modifications, including glycosylation and proteolytic cleavage, which are essential for its proper function and localization .
類似化合物との比較
Glycoprotein 100 (gp100): Another melanocyte-specific protein involved in melanosome formation and pigmentation.
Silver locus protein homolog (SILV): A protein with similar functions in melanosome biogenesis and melanin synthesis
Uniqueness: Melanocyte protein Pmel 17 precursor (44-59) is unique in its ability to form amyloid fibrils within melanosomes, a feature not shared by all similar proteins. This property is crucial for its role in providing a scaffold for melanin deposition, distinguishing it from other melanocyte-specific proteins .
特性
CAS番号 |
195523-86-5 |
|---|---|
分子式 |
C95H137N27O28 |
分子量 |
2105.27 |
配列 |
WNRQLYPEWTEAQRLD |
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Melanocyte protein Pmel 17 precursor (44-59) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


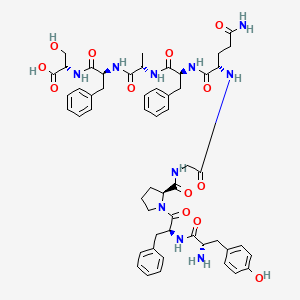
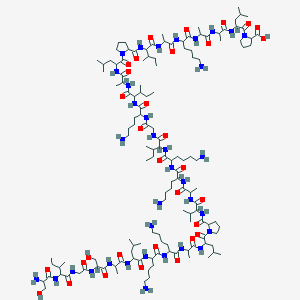

![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)
![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)
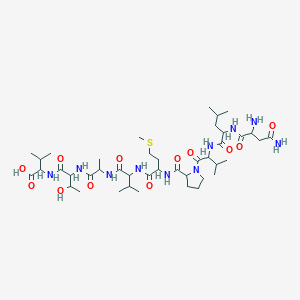


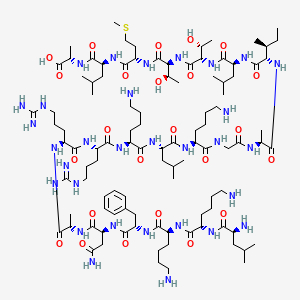
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoic acid](/img/structure/B612723.png)
